7-Chloro-5-fluoroindolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-chloro-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHCLHTJMPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697468 | |
| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260892-91-8 | |
| Record name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-Chloro-5-fluoroindolin-2-one. Due to the limited availability of experimental data for this specific compound in public databases, this guide also incorporates information on closely related halogenated indolin-2-one derivatives to offer a broader context for its potential characteristics and biological activities.
Core Chemical Properties
This compound is a halogenated derivative of indolin-2-one (also known as oxindole). The presence of both chlorine and fluorine atoms on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity.
Identity and Structure
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 7-Chloro-5-fluoro-2-oxindole | --INVALID-LINK--[1][2] |
| CAS Number | 1260892-91-8 | --INVALID-LINK--[1][2] |
| Molecular Formula | C₈H₅ClFNO | --INVALID-LINK--[1][2] |
| Molecular Weight | 185.58 g/mol | --INVALID-LINK--[1][2] |
| SMILES | O=C1NC2=C(C=C(F)C=C2Cl)C1 | --INVALID-LINK--[1][2] |
| InChI | InChI=1S/C8H5ClFNO/c9-6-2-5(10)1-4-3-7(12)11-8(4)6/h1-2,11H,3H2 | N/A |
Predicted Physicochemical Properties
No experimental data for the melting point, boiling point, or solubility of this compound is currently available in the public domain. The following data is based on computational predictions.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |
| LogP | 1.9737 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in publicly accessible databases. The following sections describe the expected spectral characteristics based on the analysis of related halogenated indole and oxindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the chemical shifts of the aromatic protons. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration. The protons on the benzene ring will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon. The carbon atoms directly bonded to the chlorine and fluorine atoms will exhibit chemical shifts influenced by the electronegativity of these halogens. Specifically, the carbon bearing the fluorine atom will likely show a large one-bond C-F coupling constant.
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band for the C=O (lactone) stretching vibration is anticipated around 1700-1750 cm⁻¹. The N-H stretching vibration should appear as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will likely be observed in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 185. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, is also anticipated due to the natural isotopic abundance of ³⁷Cl.[3] Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments from the molecular ion.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach for related indolin-2-one derivatives is presented below. This can serve as a foundational methodology for its preparation.
General Synthesis of Substituted Indolin-2-ones
A common route to synthesize substituted oxindoles involves the cyclization of an appropriate N-substituted 2-halo- or 2-nitroanilide. For this compound, a potential precursor would be a suitably substituted 2-amino-phenylacetic acid derivative.
Below is a conceptual workflow for the synthesis of a substituted indolin-2-one.
Figure 1. Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of a Halogenated Oxindole
This protocol is a generalized procedure based on methods for synthesizing similar compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Precursor: A substituted aniline, such as 3-chloro-5-fluoroaniline, would be the starting material. This could undergo a series of reactions, for instance, a Sandmeyer reaction to introduce a cyano or other functional group at the 2-position, followed by transformations to introduce the acetic acid side chain necessary for cyclization.
-
Cyclization: The resulting substituted phenylacetic acid derivative is then subjected to cyclization conditions. This often involves treatment with a strong acid or base to facilitate the intramolecular reaction to form the five-membered lactam ring of the indolin-2-one core.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not currently documented. However, the indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as anticancer agents through the inhibition of protein kinases.
General Biological Activity of Halogenated Indolin-2-ones
Halogenated indolin-2-one derivatives have been extensively investigated for their therapeutic potential. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
-
Anticancer Activity: Many substituted indolin-2-ones exhibit significant cytotoxic effects against various cancer cell lines.[2][5][6] The anticancer activity often stems from the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8][9]
-
Kinase Inhibition: The indolin-2-one core is a key pharmacophore in numerous kinase inhibitors.[4][7][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.[10] Important kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[7][10]
-
Antimicrobial and Antifungal Activity: Some halogenated indole derivatives have demonstrated potent antimicrobial and antifungal properties.[4]
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition among indolin-2-one derivatives, it is plausible that this compound could modulate one or more kinase signaling pathways. A representative pathway frequently targeted by this class of compounds is the VEGFR signaling cascade, which is critical for angiogenesis.
Figure 2. Hypothetical inhibition of the VEGFR signaling pathway by this compound.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the context of drug discovery. While specific experimental data for this compound remains scarce, the well-documented biological activities of the broader class of halogenated indolin-2-ones, especially as kinase inhibitors, suggest that it may possess valuable pharmacological properties. Further research is warranted to synthesize and characterize this compound and to evaluate its biological effects in relevant experimental models. This guide serves as a foundational resource to inform such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 7-Chloro-5-fluoroindolin-2-one
CAS Number: 1260892-91-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-5-fluoroindolin-2-one, a halogenated indolin-2-one derivative of interest in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates information from closely related analogs to provide insights into its physicochemical properties, potential synthesis, and likely biological activities.
Chemical and Physical Properties
This compound, also known as 7-Chloro-5-fluoro-2-oxindole, is a small molecule with the chemical formula C₈H₅ClFNO.[1][2] Its structure features an oxindole core substituted with both a chlorine and a fluorine atom on the benzene ring. The presence of these halogens is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors in its potential as a therapeutic agent.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFNO | [1][2] |
| Molecular Weight | 185.58 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |
| LogP (calculated) | 1.9737 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis and Experimental Protocols
While a specific, published synthesis protocol for this compound has not been identified in the current literature, a plausible synthetic route can be proposed based on established methods for analogous indolin-2-one derivatives. A common and effective method is the Gassman indole synthesis or similar cyclization strategies starting from an appropriately substituted aniline.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the following key steps:
-
Starting Material: The synthesis would likely begin with 3-chloro-5-fluoroaniline.
-
Formation of an α-halo- or α-thio- anilide: The aniline would be reacted with a reagent such as ethyl chloroacetate or a similar electrophile to introduce the necessary carbon framework.
-
Cyclization: The resulting intermediate would then undergo an intramolecular cyclization, often promoted by a strong base or a Lewis acid, to form the indolin-2-one ring system.
General Experimental Protocol for the Synthesis of Substituted Indolin-2-ones (Illustrative)
The following is a generalized experimental protocol based on the synthesis of similar indolin-2-one derivatives. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Substituted aniline (e.g., 3-chloro-5-fluoroaniline)
-
Ethyl chloroacetate
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Lewis acid (e.g., aluminum chloride) or strong base (e.g., sodium hydride)
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Amide Formation: To a solution of the substituted aniline in an anhydrous solvent, slowly add ethyl chloroacetate at a controlled temperature (e.g., 0 °C). The reaction may be stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude N-substituted chloroacetamide intermediate.
-
Cyclization: The crude intermediate is dissolved in an appropriate anhydrous solvent and treated with a Lewis acid (e.g., aluminum chloride) at a suitable temperature. The reaction is monitored by TLC.
-
Final Work-up and Purification: Upon completion, the reaction is carefully quenched with ice-water and acidified with hydrochloric acid. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure indolin-2-one derivative.
Potential Biological Activity and Mechanism of Action
The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with diverse biological activities.[4][6] Halogenation, particularly with chlorine and fluorine, often enhances the therapeutic potential of these molecules.[3][7] Based on extensive research into structurally related compounds, this compound is predicted to exhibit significant biological activity, most notably as a kinase inhibitor.
Kinase Inhibition
Many 3-substituted indolin-2-one derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[8][9][10] These pathways are often dysregulated in diseases such as cancer. The introduction of halogen atoms can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases.[7]
Potential Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key mechanism for anti-angiogenic therapies in cancer. Several indolin-2-one derivatives have shown potent VEGFR inhibitory activity.[9]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, PDGFR is another important target in cancer therapy.[10]
-
EGFR (Epidermal Growth Factor Receptor) and Her-2: These receptors are critical in the development of several types of cancer, and their inhibition is a validated therapeutic strategy.[8]
Other Potential Biological Activities
Indolin-2-one derivatives have also been investigated for a range of other therapeutic applications, suggesting that this compound could be explored for:
-
Anti-inflammatory activity: Some indolin-2-ones have been shown to inhibit the production of pro-inflammatory mediators.[5]
-
Antimicrobial activity: The indolinone scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.[11]
-
Antiviral activity: Certain derivatives have demonstrated inhibitory effects against viral enzymes, such as HIV-1 RNase H.[12]
Experimental Workflow for Biological Evaluation
To validate the predicted biological activities of this compound, a structured experimental workflow is necessary.
Conclusion
This compound is a promising, yet under-investigated, chemical entity. Based on the well-established pharmacology of the indolin-2-one scaffold and the known effects of halogenation, this compound warrants further investigation, particularly as a potential kinase inhibitor for applications in oncology and other therapeutic areas. The proposed synthesis and experimental workflows in this guide provide a foundational framework for researchers to begin exploring the therapeutic potential of this molecule.
References
- 1. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1260892-91-8 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 7-Chloro-5-fluoroindolin-2-one, a halogenated derivative of the indolinone core. The indolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with significant biological activities, including enzyme inhibition and anticancer properties.[1][2] This guide consolidates key molecular data, presents generalized experimental protocols for synthesis and characterization, and illustrates a typical research workflow.
Molecular Identity and Physicochemical Properties
This compound, also known as 7-Chloro-5-fluoro-2-oxindole, is a small molecule featuring a bicyclic indolinone core substituted with both a chlorine and a fluorine atom on the benzene ring.[3][4] These halogen substitutions can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile.
Molecular Identifiers
The fundamental identifiers for this compound are summarized below, providing a standardized basis for its identification in chemical databases and literature.
| Identifier | Value | Source |
| CAS Number | 1260892-91-8 | [3][4] |
| Molecular Formula | C₈H₅ClFNO | [3][4] |
| Synonym | 7-Chloro-5-fluoro-2-oxindole | [3][4] |
| SMILES | O=C1NC2=C(C=C(F)C=C2Cl)C1 | [3][4] |
Computed Physicochemical Properties
The following table outlines key computed physicochemical properties that are critical for drug development, predicting the molecule's behavior in biological systems. These values are derived from computational models.
| Property | Value | Description | Source |
| Molecular Weight | 185.58 g/mol | The mass of one mole of the substance. | [3][4] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | A metric for assessing drug transport properties, including intestinal absorption and blood-brain barrier penetration. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.9737 | A measure of lipophilicity, indicating how the compound distributes between an oily and an aqueous phase. | [4] |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). | [4] |
| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms (N, O) with lone pairs. | [4] |
| Rotatable Bonds | 0 | The number of bonds that allow free rotation, influencing conformational flexibility. | [4] |
Experimental Protocols
While specific, detailed published protocols for the synthesis and characterization of this compound are not available in the provided search results, this section outlines generalized, representative methodologies based on established procedures for structurally related indolinone and halo-substituted heterocyclic compounds.[5][6]
Representative Synthesis Protocol: Oxidative Cyclization
The synthesis of substituted indolinones often involves the cyclization of an appropriate aniline precursor. The following protocol is a generalized representation of such a process.
Objective: To synthesize this compound from a suitable di-substituted aniline precursor.
Materials:
-
A suitable 2-amino-tritoluene derivative with appropriate chloro and fluoro substitutions.
-
An oxidizing agent (e.g., N-bromosuccinimide (NBS) or similar).
-
A radical initiator (e.g., Azobisisobutyronitrile (AIBN)).
-
Anhydrous organic solvent (e.g., Carbon tetrachloride or Benzene).
-
Reagents for workup and purification (e.g., sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel, and appropriate elution solvents).
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted aniline precursor in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Add the oxidizing agent (e.g., NBS) and a catalytic amount of the radical initiator (e.g., AIBN) to the solution.
-
Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any solid byproducts. Wash the organic solution sequentially with an aqueous solution of sodium thiosulfate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography or recrystallization with an appropriate solvent system to obtain the final, high-purity compound.
Standard Characterization Workflow
Confirmation of the molecular structure and assessment of purity are critical steps following synthesis.
Objective: To verify the chemical structure and purity of the synthesized this compound.
Methodology:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Electrospray Ionization (ESI) or another appropriate ionization technique.
-
Confirm the presence of the molecular ion peak corresponding to the calculated exact mass of the compound (C₈H₅ClFNO).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments consistent with the this compound structure. The aromatic region, in particular, will show characteristic splitting patterns due to the chloro and fluoro substituents.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands, such as the N-H stretch (around 3200-3300 cm⁻¹) and the amide C=O stretch (around 1700-1720 cm⁻¹), which are indicative of the indolinone core.[7]
-
-
Purity Analysis (HPLC):
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method using an appropriate column (e.g., C18) and mobile phase.
-
Analyze the purified compound to determine its purity, typically expressed as a percentage of the peak area.
-
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, purification, and structural elucidation of a target compound like this compound. This process is fundamental in medicinal chemistry and drug discovery research.
Caption: General workflow for synthesis and characterization of substituted indolin-2-ones.
References
- 1. Buy 7-Chloro-5-fluoroindoline-2,3-dione | 259860-03-2 [smolecule.com]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible multi-step synthetic pathway for 7-Chloro-5-fluoroindolin-2-one, a halogenated oxindole derivative of interest in medicinal chemistry and drug development. The outlined synthesis is based on established chemical transformations, providing a comprehensive route from commercially available starting materials. This document presents detailed experimental protocols derived from analogous reactions, quantitative data where available, and visualizations of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step sequence commencing with the commercially available 2-chloro-4-fluorotoluene. The core strategy involves the functionalization of the toluene methyl group to a phenylacetic acid derivative, followed by an intramolecular cyclization to construct the desired indolin-2-one ring system.
The proposed synthetic pathway is as follows:
-
Chlorination: Radical chlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-1-(chloromethyl)-4-fluorobenzene.
-
Cyanation: Nucleophilic substitution of the benzylic chloride with a cyanide source to form 2-(2-chloro-4-fluorophenyl)acetonitrile.
-
Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid.
-
Nitration: Regioselective nitration of the phenylacetic acid to introduce a nitro group ortho to the chloro substituent, yielding 2-(2-chloro-4-fluoro-6-nitrophenyl)acetic acid.
-
Reduction: Reduction of the nitro group to an amine, affording 2-(2-amino-6-chloro-4-fluorophenyl)acetic acid.
-
Cyclization (Lactamization): Intramolecular amide bond formation to yield the final product, this compound.
A visual representation of this synthetic pathway is provided below.
Detailed Experimental Protocols
The following protocols are based on analogous transformations found in the chemical literature. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 2-Chloro-1-(chloromethyl)-4-fluorobenzene
-
Reaction: Free radical chlorination of 2-chloro-4-fluorotoluene.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (approximately 77°C for CCl₄).
-
Bubble chlorine gas through the solution or, alternatively, add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise while irradiating with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-Chloro-4-fluorotoluene | 1.0 | >98% | Commercially available |
| N-Chlorosuccinimide (NCS) | 1.1 | >98% | Commercially available |
| Azobisisobutyronitrile (AIBN) | 0.05 | >98% | Commercially available |
| Carbon Tetrachloride (Solvent) | - | Anhydrous | Commercially available |
Table 1: Reagents for Step 1.
Step 2: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetonitrile
-
Reaction: Nucleophilic substitution of the benzylic chloride with cyanide.
-
Methodology:
-
In a round-bottom flask, dissolve 2-chloro-1-(chloromethyl)-4-fluorobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-Chloro-1-(chloromethyl)-4-fluorobenzene | 1.0 | >95% | From Step 1 |
| Sodium Cyanide (NaCN) | 1.2 | >95% | Commercially available |
| Dimethylformamide (DMF) (Solvent) | - | Anhydrous | Commercially available |
Table 2: Reagents for Step 2.
Step 3: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetic acid
-
Reaction: Hydrolysis of the nitrile to a carboxylic acid.
-
Methodology:
-
In a round-bottom flask, suspend 2-(2-chloro-4-fluorophenyl)acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
The solid carboxylic acid will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
The crude product can be recrystallized from a suitable solvent like ethanol/water to afford the pure acid.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-(2-Chloro-4-fluorophenyl)acetonitrile | 1.0 | >95% | From Step 2 |
| Concentrated Sulfuric Acid | Excess | - | Commercially available |
| Water | Excess | - | - |
Table 3: Reagents for Step 3.
Step 4: Synthesis of 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid
-
Reaction: Electrophilic aromatic substitution (nitration).
-
Methodology:
-
In a flask cooled in an ice-salt bath, carefully add 2-(2-chloro-4-fluorophenyl)acetic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The nitrated product will precipitate. Collect the solid by filtration and wash with cold water.
-
Purify the product by recrystallization.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-(2-Chloro-4-fluorophenyl)acetic acid | 1.0 | >98% | From Step 3 |
| Concentrated Sulfuric Acid | Excess | - | Commercially available |
| Fuming Nitric Acid | 1.1 - 1.5 | - | Commercially available |
Table 4: Reagents for Step 4.
Step 5: Synthesis of 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid
-
Reaction: Reduction of the nitro group.
-
Methodology:
-
In a hydrogenation vessel, dissolve 2-(2-chloro-4-fluoro-6-nitrophenyl)acetic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.
-
Alternatively, reduction can be achieved using a metal/acid system like tin(II) chloride in hydrochloric acid.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude amino acid. This product is often used in the next step without further purification.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid | 1.0 | >95% | From Step 4 |
| 10% Palladium on Carbon (Pd/C) | catalytic | - | Commercially available |
| Hydrogen Gas | Excess | - | - |
| Ethanol (Solvent) | - | Anhydrous | Commercially available |
Table 5: Reagents for Step 5.
Step 6: Synthesis of this compound
-
Reaction: Intramolecular cyclization (lactamization).
-
Methodology:
-
Dissolve the 2-(2-amino-6-chloro-4-fluorophenyl)acetic acid (1.0 eq) in a high-boiling point solvent like diphenyl ether or Dowtherm A.
-
Heat the solution to a high temperature (e.g., 200-250°C) to effect intramolecular condensation and removal of water.
-
Alternatively, the cyclization can be promoted by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by treatment with a base to facilitate the ring closure.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography or recrystallization.
-
| Reactant/Reagent | Molar Eq. | Purity | Source |
| 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid | 1.0 | Crude | From Step 5 |
| Diphenyl ether (Solvent) | - | High purity | Commercially available |
Table 6: Reagents for Step 6.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield Range (%) |
| 1 | 2-Chloro-1-(chloromethyl)-4-fluorobenzene | 70 - 85 |
| 2 | 2-(2-Chloro-4-fluorophenyl)acetonitrile | 80 - 95 |
| 3 | 2-(2-Chloro-4-fluorophenyl)acetic acid | 85 - 95 |
| 4 | 2-(2-Chloro-4-fluoro-6-nitrophenyl)acetic acid | 60 - 75 |
| 5 | 2-(2-Amino-6-chloro-4-fluorophenyl)acetic acid | 90 - 99 |
| 6 | This compound | 50 - 70 |
Table 7: Summary of Expected Reaction Yields.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a typical step in this synthesis, such as the cyanation reaction (Step 2).
Conclusion
This technical guide provides a detailed and plausible synthetic route to this compound. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols, based on analogous reactions, offer a solid foundation for the laboratory synthesis of this compound. The quantitative data, while estimated, provides a useful benchmark for reaction efficiency. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery. Further optimization of each step may be required to achieve the best possible yields and purity on a larger scale.
The Biological Landscape of 7-Chloro-5-fluoroindolin-2-one: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of the indolin-2-one scaffold, a core structure prevalent in numerous biologically active compounds. While direct studies on the biological activity of this compound are limited in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. This technical guide provides an overview of the biological activities of compounds derived from this scaffold, with a focus on their potential as therapeutic agents.
The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The indolin-2-one core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The versatility of this structure allows for chemical modifications that can fine-tune its pharmacological properties, leading to the development of potent and selective inhibitors for various enzymes and receptors. Halogenation, the introduction of halogen atoms such as chlorine and fluorine, is a common strategy to enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. The presence of both chloro and fluoro substituents on the indolin-2-one ring suggests that this compound is a valuable building block for creating novel therapeutic agents with potentially enhanced properties.
Biological Activities of Structurally Related Compounds
Although direct experimental data on this compound is scarce, the biological activities of structurally similar compounds provide insights into its potential therapeutic applications.
Anticancer and Antiproliferative Activity
Numerous derivatives of substituted indolin-2-ones have demonstrated potent anticancer and antiproliferative effects. For instance, various halogenated isatin (indoline-2,3-dione) derivatives, which are structurally related to this compound, have shown significant cytotoxicity against a range of cancer cell lines. The introduction of chloro and fluoro groups can enhance the lipophilicity and cell permeability of these compounds, facilitating their interaction with intracellular targets.
Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore for the design of kinase inhibitors. Several approved anticancer drugs, such as Sunitinib and Nintedanib, are based on the indolin-2-one core and function by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. While no specific kinase inhibitors have been publicly reported as being synthesized directly from this compound, its structural features make it a promising starting material for the development of novel kinase inhibitors.
A related class of compounds, 7-chloro-9H-pyrimido[4,5-b]indoles, have been investigated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's disease.[1][2] The optimization of these compounds has led to the identification of nanomolar inhibitors with improved metabolic stability.[3][4][5]
Table 1: Inhibitory Activity of 7-chloro-9H-pyrimido[4,5-b]indole Derivatives against GSK-3β
| Compound Reference | Structure | IC₅₀ (nM) on GSK-3β |
| 24 | 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile | 130[1] |
| (R)-2 | (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 480[3] |
| (R)-28 | (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | 360[3] |
Experimental Protocols
For the related 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, the synthesis generally involves the reaction of a substituted 7-chloro-9H-pyrimido[4,5-b]indole core with various amine side chains.
General Synthetic Strategy for 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β Inhibitors
The synthesis of the 7-chloro-9H-pyrimido[4,5-b]indole scaffold is a key step. This is followed by the introduction of various side chains, often at the 4-position of the pyrimidine ring, through nucleophilic substitution reactions. For example, the synthesis of alicyclic secondary amine side chains can be achieved via reductive amination of N-Boc protected cyclic ketones with an appropriate amine, followed by deprotection and subsequent reaction with the pyrimido[4,5-b]indole core.
Visualizations
Synthetic Pathway of a GSK-3β Inhibitor Scaffold
The following diagram illustrates a generalized synthetic pathway for the preparation of the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, a key component of the GSK-3β inhibitors mentioned.
Caption: Generalized synthetic route to 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors.
Putative Binding Mode of a 7-chloro-9H-pyrimido[4,5-b]indole-based Inhibitor in GSK-3β
Molecular modeling studies have elucidated the putative binding mode of these inhibitors within the ATP binding site of GSK-3β. The 7-chloro-9H-pyrimido[4,5-b]indole scaffold typically forms key hydrogen bonding interactions with the hinge region of the kinase.
Caption: Schematic of the inhibitor's binding mode within the GSK-3β active site.
Conclusion
While this compound itself has not been extensively studied for its biological activity, its structural features and its role as a synthetic intermediate make it a compound of significant interest to the drug discovery community. The proven track record of the indolin-2-one scaffold in yielding successful drug candidates, combined with the enhancing effects of halogenation, positions this compound as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of 7-Chloro-9 H-pyrimido[4,5- b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 7-Chloro-5-fluoroindolin-2-one Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, renowned as a "privileged structure" for its ability to interact with a multitude of biological targets. Among its numerous derivatives, those halogenated at strategic positions have demonstrated significant potential as potent and selective kinase inhibitors. This technical guide focuses on the 7-chloro-5-fluoroindolin-2-one core, a promising but less explored scaffold, and its analogs. Drawing upon data from closely related halogenated indolin-2-ones, this document provides a comprehensive overview of their synthesis, biological activities, and the experimental protocols essential for their evaluation.
The this compound Core: A Promising Scaffold
The this compound moiety combines the established pharmacophoric features of the indolin-2-one core with the unique properties of halogen substituents. The presence of both chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] While specific research on the 7-chloro-5-fluoro substitution pattern is emerging, the broader class of halogenated indolin-2-ones has been extensively studied, with notable examples like Sunitinib (a 5-fluoroindolin-2-one derivative) achieving clinical success.[3][4] These compounds typically function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), playing crucial roles in cancer therapy by modulating signaling pathways involved in angiogenesis and cell proliferation.[3][5][6][7][8]
Synthesis of this compound and Its Analogs
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for preparing substituted indolin-2-ones. The general approach involves the cyclization of a suitably substituted aniline precursor. A proposed synthetic workflow is outlined below.
Biological Activity and Structure-Activity Relationships (SAR)
Table 1: Representative Kinase Inhibitory Activity of Substituted Indolin-2-one Analogs
| Compound ID | Indolin-2-one Substitution | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | 5-Fluoro | VEGFR-2 | 20 | [6] |
| Analog 2 | 5-Fluoro | FGF-R1 | 30 | [6] |
| Analog 3 | 5-Fluoro | PDGF-Rβ | 10 | [6] |
| Sunitinib | 5-Fluoro (derivatized) | VEGFR-2 | 9 | [5] |
| SU6668 | Unsubstituted (derivatized) | VEGFR-2 | 40 | [5] |
| Analog 4 | 6-Methoxycarbonyl | VEGFR-2 | <10 | [11] |
| Analog 5 | 6-Methoxycarbonyl | PDGFRα | <10 | [11] |
| Analog 6 | 6-Methoxycarbonyl | FGFR-1 | <20 | [11] |
Note: This table presents data for analogs to illustrate the potential activity of the this compound scaffold.
Signaling Pathways
The primary mechanism of action for many indolin-2-one-based kinase inhibitors is the blockade of the VEGFR and PDGFR signaling pathways. By binding to the ATP-binding site of these receptors, the inhibitors prevent their autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to an inhibition of endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis and growth.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[12][13][14][15][16]
Materials:
-
Kinase of interest (e.g., VEGFR-2, PDGFR-β)
-
Substrate peptide
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Luminometer
Protocol Workflow:
Detailed Steps:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[17][18][19]
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549, MCF-7)
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Future Directions
The this compound scaffold represents a promising area for the development of novel kinase inhibitors. Future research should focus on the efficient and scalable synthesis of this core and the generation of a diverse library of 3-substituted derivatives. Comprehensive biological evaluation, including broad kinase profiling and testing in various cancer cell lines, will be crucial to elucidate the full therapeutic potential of this class of compounds. Further structural studies, such as co-crystallization with target kinases, will provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.[20][21][22][23]
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 9. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. hasyweb.desy.de [hasyweb.desy.de]
- 22. Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design and activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-Chloro-5-fluoroindolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel synthetic compound, 7-Chloro-5-fluoroindolin-2-one. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the predicted spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis, analysis, and application of novel small molecules in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established principles of spectroscopy and analysis of its molecular structure.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 8.0 - 8.5 | br s | - | 1 | N-H |
| ~ 7.0 - 7.2 | d | ~ 8.0 | 1 | Ar-H |
| ~ 6.8 - 7.0 | d | ~ 8.0 | 1 | Ar-H |
| ~ 3.6 | s | - | 2 | CH₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O |
| ~ 155 - 160 (d, J ≈ 240 Hz) | C-F |
| ~ 140 | Ar-C |
| ~ 130 | Ar-C |
| ~ 125 (d, J ≈ 10 Hz) | Ar-C |
| ~ 115 (d, J ≈ 25 Hz) | Ar-C |
| ~ 110 | Ar-C-Cl |
| ~ 35 | CH₂ |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 185.0 | [M+H]⁺ (Monoisotopic mass for C₈H₅ClFNO) |
| 187.0 | [M+H]⁺ isotope peak due to ³⁷Cl |
| 157.0 | [M+H - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
a. Weigh approximately 5-10 mg of this compound.
-
b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
c. Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
a. Instrument: 400 MHz (or higher) NMR spectrometer.
-
b. Solvent: CDCl₃.
-
c. Temperature: 298 K.
-
d. Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
e. Number of Scans: 16-64, depending on sample concentration.
-
f. Relaxation Delay: 1-2 seconds.
-
g. Spectral Width: -2 to 12 ppm.
-
h. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
a. Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
b. Solvent: CDCl₃.
-
c. Temperature: 298 K.
-
d. Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
e. Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
f. Relaxation Delay: 2-5 seconds.
-
g. Spectral Width: 0 to 200 ppm.
-
h. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
b. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
2. Data Acquisition (LC-MS with ESI):
-
a. Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization source.
-
b. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
c. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
-
d. Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel synthetic compound like this compound.
An In-depth Technical Guide on the Solubility and Stability of 7-Chloro-5-fluoroindolin-2-one
Disclaimer: As of December 2025, publicly available experimental data on the solubility and stability of 7-Chloro-5-fluoroindolin-2-one is limited. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining the necessary experimental protocols and data presentation structures based on established pharmaceutical industry standards and data for structurally related compounds. It is intended to serve as a foundational resource for initiating a thorough physicochemical evaluation of this molecule.
Introduction
This compound is a halogenated derivative of the indolinone scaffold, a core structure in many biologically active compounds. The strategic placement of chlorine and fluorine atoms can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its potential as a therapeutic agent.[1] Poor solubility can impede absorption and bioavailability, while instability can lead to the formation of degradation products with altered efficacy or toxicity.[2][3] Therefore, a comprehensive understanding of these parameters is essential in early-stage drug discovery and development.[4][5]
This technical guide details the methodologies for assessing the aqueous and organic solubility of this compound, as well as its stability under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Physicochemical Properties
While experimental data is scarce, some basic physicochemical properties of this compound have been calculated and are available from chemical suppliers. These properties provide initial insights into the molecule's behavior.
| Property | Value (Calculated) | Data Source |
| Molecular Formula | C₈H₅ClFNO | ChemScene[6] |
| Molecular Weight | 185.58 g/mol | ChemScene[6] |
| LogP | 1.9737 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[6] |
| Hydrogen Bond Acceptors | 1 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Rotatable Bonds | 0 | ChemScene[6] |
Solubility Assessment
A thorough evaluation of a compound's solubility is crucial for formulation development and predicting its in vivo performance.[2][5] Both thermodynamic and kinetic solubility should be determined.
The following table is structured to present both predicted and experimental solubility data. Currently, only predicted data is available.
| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (µg/mL) | Experimental Solubility (µM) |
| Water (pH 7.4) | 25 | - | Data not available | Data not available |
| Simulated Gastric Fluid (pH 1.2) | 37 | - | Data not available | Data not available |
| Simulated Intestinal Fluid (pH 6.8) | 37 | - | Data not available | Data not available |
| Phosphate Buffered Saline (PBS) | 25 | - | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | High | Data not available | Data not available |
| Ethanol | 25 | - | Data not available | Data not available |
| Methanol | 25 | - | Data not available | Data not available |
| Acetonitrile | 25 | - | Data not available | Data not available |
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by high-speed centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of this compound in the clear supernatant or filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Reporting: Report the solubility in µg/mL and µM.
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium. This is a high-throughput method often used in early drug discovery.[2][3]
Protocol (Nephelometric Assay):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., PBS pH 7.4) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[7][8][9]
The following table summarizes the conditions for forced degradation studies as recommended by ICH guidelines. The results for this compound would be populated upon experimental investigation.
| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products (and their % area) |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | Data not available | Data not available |
| Oxidative | 3% H₂O₂ | 2, 8, 24 | Room Temp | Data not available | Data not available |
| Thermal | Solid State | 24, 48, 72 | 80 | Data not available | Data not available |
| Photolytic | Solid State & Solution | ICH Q1B exposure | Room Temp | Data not available | Data not available |
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, expose the solid compound and a solution of the compound to the stress conditions.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Time Points: Withdraw aliquots at specified time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Data Reporting: Report the percentage of degradation of the parent compound and the relative peak areas of the major degradation products.
Visualizations
As no specific signaling pathways for this compound have been identified, a logical workflow for the physicochemical characterization of a new chemical entity (NCE) is presented below. This workflow outlines the key decision points and experimental stages in assessing the viability of a compound for further development.
Caption: Logical workflow for the physicochemical characterization of a new chemical entity.
Conclusion
The provided framework outlines the essential studies required to characterize the solubility and stability of this compound. While specific experimental data is not yet available in the public domain, the detailed protocols and data presentation formats in this guide offer a clear path for researchers to generate the necessary information. A thorough understanding of these physicochemical properties is paramount for the successful progression of this, or any, new chemical entity through the drug development pipeline. The generation of such data will be critical in assessing its potential as a therapeutic candidate and in designing appropriate formulations.
References
- 1. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. chemscene.com [chemscene.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolin-2-one scaffolds are significant pharmacophores found in numerous biologically active compounds and approved drugs. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity, often leading to enhanced therapeutic efficacy.[1] 7-Chloro-5-fluoroindolin-2-one is a dually halogenated heterocyclic compound with potential applications in drug discovery, serving as a valuable building block for more complex pharmaceutical agents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. This document provides a detailed protocol for the microwave-assisted synthesis of this compound.
Reaction Scheme
The proposed synthesis involves the intramolecular cyclization of a substituted 2-aminophenylacetic acid derivative under microwave irradiation. A plausible starting material for this synthesis is 2-(2-amino-3-chloro-5-fluorophenyl)acetic acid.
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol outlines the general steps for the microwave-assisted synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
2-(2-amino-3-chloro-5-fluorophenyl)acetic acid
-
Dimethylformamide (DMF), anhydrous
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography elution
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(2-amino-3-chloro-5-fluorophenyl)acetic acid (1.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring. The reaction conditions should be optimized, with suggested starting parameters of 120-150 °C for 10-30 minutes.
-
Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides a template for summarizing the experimental results. The values presented are hypothetical and should be replaced with actual experimental data.
| Entry | Starting Material (mmol) | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Purity (%) |
| 1 | 1.0 | DMF | 120 | 30 | 100 | 75 | >95 |
| 2 | 1.0 | DMF | 150 | 20 | 150 | 85 | >95 |
| 3 | 1.0 | NMP | 150 | 20 | 150 | 82 | >95 |
NMP: N-Methyl-2-pyrrolidone
Experimental Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for microwave-assisted synthesis.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor with appropriate safety features.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a potential reproductive toxin; handle with care.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the microwave-assisted synthesis of this compound. The use of microwave irradiation is anticipated to provide a rapid and efficient method for the synthesis of this and related halogenated indolin-2-ones, which are valuable intermediates in the development of new therapeutic agents. Researchers are encouraged to use this protocol as a starting point and optimize the reaction conditions to suit their specific laboratory setup and requirements.
References
Application Notes and Protocols for 7-Chloro-5-fluoroindolin-2-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-fluoroindolin-2-one, also known as 7-chloro-5-fluoro-2-oxindole, is a key heterocyclic building block in medicinal chemistry. Its substituted indolinone core is a privileged scaffold found in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of this compound as a crucial intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1260892-91-8 |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
| Solubility | Soluble in DMSO and methanol |
Application in the Synthesis of Nintedanib
This compound serves as a critical precursor for the synthesis of Nintedanib, an orally available tyrosine kinase inhibitor. Nintedanib targets multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), playing a vital role in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.
The core synthetic strategy involves the condensation of the this compound scaffold with a substituted aniline derivative.
Experimental Protocol: Synthesis of a Nintedanib Analog
This protocol describes a representative procedure for the synthesis of a Nintedanib analog starting from this compound.
Step 1: Preparation of the Enol Ether Intermediate
While various methods exist for the synthesis of the enol ether intermediate, a general approach is outlined below.
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting Material |
| Acetic Anhydride | 2.0-3.0 | Activating Agent |
| Triethyl Orthobenzoate | 1.5-2.0 | Reactant |
| Toluene | - | Solvent |
Procedure:
-
A mixture of this compound, acetic anhydride, and triethyl orthobenzoate in toluene is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enol ether intermediate.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Condensation with the Aniline Derivative
| Reagent/Solvent | Molar Equivalent | Purpose |
| Enol Ether Intermediate | 1.0 | Reactant |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 1.0-1.2 | Reactant |
| Methanol | - | Solvent |
| Ammonia Water | Catalytic | Base |
Procedure:
-
The enol ether intermediate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide are dissolved in methanol.
-
The mixture is heated to reflux until the solution becomes clear.
-
The solution is then cooled, and a catalytic amount of ammonia water is added.
-
The reaction mixture is heated again to reflux for several hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Visualizations
Synthetic Workflow for Nintedanib
Caption: Synthetic workflow for Nintedanib.
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and fibrosis.
Caption: Nintedanib's mechanism of action.
Disclaimer
The provided protocols and data are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and controlled environment, adhering to all relevant safety guidelines and regulations. The yields and purity mentioned are representative and may vary based on experimental conditions.
Application Notes: Enzyme Inhibition Assays Using 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology, such as Sunitinib.[1][2] This class of compounds is known to target a variety of protein kinases by competing with ATP at the catalytic site. Furthermore, derivatives of indolin-2-one have demonstrated inhibitory activity against other crucial cellular enzymes, including thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1][2] 7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of this scaffold, suggesting its potential as a potent enzyme inhibitor due to the known effects of halogenation on molecular interactions and metabolic stability.
This document provides detailed protocols for assessing the inhibitory activity of this compound against two major classes of enzymes: protein kinases and thioredoxin reductase. The provided methodologies are suitable for high-throughput screening and detailed kinetic analysis, facilitating the characterization of this compound's inhibitory profile.
Predicted Biological Activity
Based on the activities of structurally related indolin-2-one derivatives, this compound is predicted to exhibit inhibitory effects on various protein kinases, including tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[3] Additionally, it may target the selenocysteine-containing enzyme thioredoxin reductase, leading to increased oxidative stress and induction of apoptosis in cancer cells.[1][2]
Data Presentation: Inhibitory Profile of this compound
The following tables summarize hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of selected enzymes.
Table 1: Kinase Inhibition Profile
| Kinase Target | Kinase Family | IC50 (nM) | Assay Method |
| VEGFR2 | Tyrosine Kinase | 85 | ADP-Glo™ |
| PDGFRβ | Tyrosine Kinase | 120 | ADP-Glo™ |
| Aurora B | Serine/Threonine Kinase | 250 | ADP-Glo™ |
| GSK3β | Serine/Threonine Kinase | 450 | ADP-Glo™ |
| SRC | Tyrosine Kinase | >10,000 | ADP-Glo™ |
| EGFR | Tyrosine Kinase | >10,000 | ADP-Glo™ |
Table 2: Thioredoxin Reductase Inhibition
| Enzyme Target | Enzyme Family | IC50 (nM) | Assay Method |
| Thioredoxin Reductase 1 (TrxR1) | Selenoprotein | 350 | DTNB Reduction Assay |
Experimental Protocols
Protocol 1: Protein Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol describes a universal method to measure the activity of any ADP-generating enzyme. The assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials and Reagents:
-
This compound (Test Compound)
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, Aurora B, GSK3β)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer).
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol measures the inhibition of TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.
Materials and Reagents:
-
This compound (Test Compound)
-
Purified recombinant human thioredoxin reductase 1 (TrxR1)
-
TrxR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA)
-
NADPH
-
DTNB
-
DMSO (for compound dilution)
-
Clear 96-well assay plates
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.
-
Reagent Preparation:
-
Prepare a working solution of NADPH (e.g., 4 mg/mL) in the assay buffer.
-
Prepare a working solution of DTNB (e.g., 10 mg/mL) in the assay buffer.
-
Prepare a working solution of TrxR1 in the assay buffer.
-
-
Assay Reaction Setup (in a 96-well plate):
-
To each well, add the following in order:
-
Assay Buffer to bring the final volume to 200 µL.
-
10 µL of diluted test compound or DMSO (vehicle control).
-
10 µL of NADPH solution.
-
10 µL of TrxR1 enzyme solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of DTNB solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA412/min).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Signaling Pathway Context
Inhibition of receptor tyrosine kinases like VEGFR2 and PDGFRβ by this compound can block critical signaling pathways involved in tumor angiogenesis and proliferation. The diagram below illustrates a simplified representation of the VEGFR2 signaling cascade.
References
Application Notes and Protocols for the Purification of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 7-Chloro-5-fluoroindolin-2-one, a key intermediate in pharmaceutical synthesis. The following methods are outlined to assist researchers in achieving high purity of the target compound, suitable for downstream applications in drug discovery and development.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on factors such as the initial purity of the crude material, the required final purity, the scale of the purification, and the available equipment. Below is a summary of common purification techniques with their typical performance metrics for compounds structurally similar to this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 70-90% | Low to Medium | Cost-effective, simple setup, can yield highly pure crystalline solid. | Dependent on finding a suitable solvent system, potential for product loss in mother liquor. |
| Silica Gel Column Chromatography | 95-99% | 60-85% | Medium | Versatile, widely applicable, good for separating less polar impurities. | Can be time-consuming, requires significant solvent volumes, potential for product degradation on silica. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | >99.5% | 50-80% | Low to Medium | High resolution, excellent for separating closely related impurities, automated. | High cost of equipment and solvents, lower throughput compared to column chromatography. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific impurity profile of the crude this compound.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for indolinone derivatives include alcohols like ethanol or isopropanol, or a co-solvent system such as ethyl acetate/hexanes.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The cooling rate influences crystal size; slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.
Objective: To purify this compound from less polar and some closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column. For structurally similar indolin-3-ones, eluent systems such as ethyl acetate/hexane have been successfully used.[2]
-
Fraction Collection: Collect fractions in test tubes or beakers as the solvent elutes from the column.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution purification technique suitable for obtaining very pure compounds and for separating challenging mixtures.[3][4][5]
Objective: To achieve the highest possible purity of this compound, especially for separating closely related isomers or impurities.
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acid modifier (e.g., Trifluoroacetic acid (TFA) or Formic acid, typically 0.1%)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative reversed-phase column (e.g., C18)
-
Vials for sample injection and fraction collection
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A typical starting point for small drug-like molecules is a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid.[6]
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase, to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions determined during method development.
-
Injection and Separation: Inject the prepared sample onto the preparative column. Run the gradient program to separate the components of the mixture.
-
Fraction Collection: The fraction collector will automatically collect the eluent in separate vials based on the detector signal (e.g., when the UV absorbance corresponding to the target compound exceeds a certain threshold).
-
Purity Analysis: Analyze the collected fractions containing the desired compound by analytical HPLC to confirm their purity.
-
Isolation: Combine the pure fractions and remove the solvents. If the mobile phase contains a volatile buffer like formic acid or TFA, lyophilization (freeze-drying) is often the preferred method for solvent removal to avoid decomposition of the product. Alternatively, a rotary evaporator can be used.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by silica gel column chromatography.
References
Application Notes and Protocols for the Characterization of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 7-Chloro-5-fluoroindolin-2-one, a key intermediate in pharmaceutical synthesis.
Compound Information
| Parameter | Value |
| IUPAC Name | 7-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one |
| Synonyms | 7-Chloro-5-fluoro-2-oxindole |
| CAS Number | 1260892-91-8[1][2] |
| Molecular Formula | C₈H₅ClFNO[1][2] |
| Molecular Weight | 185.58 g/mol [1][2] |
| Purity | Typically ≥97%[1][2] |
| Storage | Store at room temperature[1][2] |
Analytical Techniques for Structural Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. These methods provide information on the molecule's structure, purity, and the identity of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
2.1.1. ¹H NMR (Proton NMR)
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
2.1.2. ¹³C NMR (Carbon-13 NMR)
¹³C NMR provides information about the number and types of carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.
-
Instrumentation: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts to identify the different carbon environments within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of this compound and for identifying any impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Prepare a series of dilutions for linearity assessment.
-
Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis). A C18 column is commonly used for this type of compound.
-
Method Development:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution method should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength.
-
-
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak to determine the purity of the sample.
-
Quantification: Use a calibration curve generated from the standards to quantify the amount of this compound in a sample.
-
X-ray Crystallography
For a definitive structural elucidation, single-crystal X-ray diffraction can be employed if suitable crystals can be grown. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of this compound.
NMR Spectroscopy Workflow
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-fluoroindolin-2-one is a halogenated derivative of the indolinone scaffold. The indolinone core is a privileged structure in medicinal chemistry, notably found in several approved kinase inhibitors, such as Sunitinib. The introduction of halogen atoms like chlorine and fluorine can significantly modulate the compound's physiochemical properties, including cell permeability, metabolic stability, and target-binding affinity. Given this structural precedent, it is hypothesized that this compound may exhibit biological activity as a modulator of protein kinases, a critical class of enzymes in cellular signaling.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic development.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic effects and potential kinase inhibitory activity of this compound. Cell-based assays are crucial as they offer a more physiologically relevant context compared to biochemical assays, providing insights into a compound's membrane permeability, intracellular target engagement, and effects on cellular signaling pathways in the presence of native ATP concentrations.[2][3] The described protocols include a general cytotoxicity assay, a target engagement assay, and a functional kinase inhibition assay.
Hypothesized Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a pivotal role in regulating essential cellular processes like growth, differentiation, and metabolism.[4][5] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[6][7][8] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, which in turn activate cascades such as the RAS-MAPK pathway, ultimately leading to changes in gene expression and cellular response.[6][9] Many indolinone-based inhibitors function by competing with ATP at the kinase domain of RTKs, thereby blocking the phosphorylation cascade.
Caption: Hypothesized Receptor Tyrosine Kinase (RTK) signaling pathway.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Presentation
The results can be used to calculate the percentage of cell viability relative to the vehicle control and to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
| IC₅₀ (µM) | | | |
Intracellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific protein target.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[14] Competitive displacement of the tracer by an unlabeled compound like this compound leads to a decrease in the BRET signal, allowing for the determination of intracellular affinity.[15][16]
Experimental Workflow: NanoBRET™ Assay
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for the NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
This compound
-
NanoBRET™ fluorescent tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of dual-filtered luminescence reading
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a mixture of the NanoLuc®-Kinase fusion plasmid DNA and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection mix to a suspension of HEK293T cells.
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.[17]
-
-
Assay Setup (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Determine the cell density and adjust to the recommended concentration (e.g., 2 x 10⁵ cells/mL).[17]
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the specific NanoBRET™ tracer to the cell suspension at the predetermined optimal concentration.
-
Dispense the cell/tracer suspension into the wells of a white 96-well plate.
-
Add the compound dilutions to the appropriate wells. Include "no compound" and "no tracer" controls.
-
-
Equilibration and Reading:
-
Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow the compound to reach binding equilibrium within the cells.[17]
-
Prepare the Nano-Glo® Substrate solution, mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add the substrate solution to all wells.
-
Immediately read the plate on a luminometer, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).[17]
-
Data Presentation
The raw data is used to calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). These ratios are then converted to milliBRET units (mBU) and plotted against the compound concentration to determine the IC₅₀.
Table 2: Intracellular Target Engagement of this compound
| Concentration (µM) | Mean Donor Reading (450 nm) | Mean Acceptor Reading (610 nm) | Corrected BRET Ratio (mBU) |
|---|---|---|---|
| 0 (No Compound) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
| IC₅₀ (µM) | | | |
Cellular Kinase Phosphorylation Assay (ELISA-based)
This assay provides a functional readout of kinase activity by quantifying the phosphorylation of a specific downstream substrate within the cell.[16] Following treatment with this compound, cells are lysed, and the amount of phosphorylated substrate is measured using a sandwich ELISA format. A reduction in substrate phosphorylation indicates inhibition of the upstream kinase.[18]
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for a cell-based kinase phosphorylation ELISA.
Detailed Protocol: Cellular Phosphorylation Assay
Materials:
-
Cell line endogenously expressing the target kinase and its substrate
-
96-well cell culture plates
-
This compound
-
Ligand/stimulant for the target pathway (if necessary, e.g., VEGF, EGF)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
ELISA plate pre-coated with a capture antibody for the total substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for several hours if the pathway is sensitive to serum components.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
If the kinase requires activation, stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes.
-
-
ELISA Procedure:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Presentation
The data is used to determine the concentration-dependent inhibition of substrate phosphorylation.
Table 3: Inhibition of Substrate Phosphorylation by this compound
| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition of Phosphorylation |
|---|---|---|---|
| 0 (Stimulated Control) | 0 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
| IC₅₀ (µM) | | | |
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Receptor Tyrosine Kinase Assays [discoverx.com]
- 5. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 7-Chloro-5-fluoroindolin-2-one synthesis
For researchers, scientists, and professionals in drug development, the synthesis of specific chemical entities is a critical step. This technical support center provides a comprehensive guide to the synthesis of 7-Chloro-5-fluoroindolin-2-one, addressing potential challenges and offering solutions in a clear question-and-answer format.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the acylation of 3-chloro-5-fluoroaniline followed by an intramolecular cyclization.
Q1: I am observing a low yield or no formation of the desired N-(3-chloro-5-fluorophenyl)-2-chloroacetamide intermediate. What could be the issue?
A1: Low yields in the initial acylation step can often be attributed to several factors:
-
Reagent Purity: Ensure the 3-chloro-5-fluoroaniline and chloroacetyl chloride are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation. Ensure proper temperature control is maintained.
-
Base Equivalents: The base (e.g., triethylamine or pyridine) is crucial for scavenging the HCl generated. Use of insufficient base can halt the reaction. A slight excess (1.1-1.2 equivalents) is recommended.
-
Moisture: Chloroacetyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: The intramolecular cyclization step to form this compound is not proceeding or is giving a very low yield. What are the common pitfalls?
A2: The success of the intramolecular cyclization, often a Friedel-Crafts type reaction, is highly dependent on the Lewis acid catalyst and reaction conditions:
-
Lewis Acid Activity: The activity of the Lewis acid (e.g., Aluminum chloride, AlCl₃) is critical. Use freshly opened or properly stored AlCl₃ as it can be deactivated by moisture.
-
Stoichiometry of Lewis Acid: A stoichiometric amount, and often an excess (e.g., 2.5-3.0 equivalents), of the Lewis acid is typically required to drive the reaction to completion.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and the formation of tarry by-products. A temperature range of 60-80 °C is a common starting point, but optimization may be necessary.
-
Solvent Choice: A high-boiling inert solvent such as dichloroethane or nitrobenzene is often used. Ensure the solvent is anhydrous.
Q3: I am observing the formation of multiple spots on my TLC plate during the cyclization step, indicating the presence of isomers or byproducts. What are these and how can I minimize them?
A3: The formation of isomers is a common challenge in the synthesis of substituted aromatic compounds.
-
Isomeric Starting Material: Ensure the starting 3-chloro-5-fluoroaniline is isomerically pure.
-
Side Reactions: Undesired intermolecular reactions can occur at high concentrations. Running the reaction at a higher dilution might favor the intramolecular cyclization. Overheating can also lead to the formation of complex polymeric byproducts.
-
Purification: Careful column chromatography is often necessary to separate the desired product from isomers and other impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for purification.
Q4: How can I confirm the identity and purity of the final product, this compound?
A4: A combination of analytical techniques should be used for characterization:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and N-H stretches of the oxindole ring.
-
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A common and effective method is a two-step synthesis starting from 3-chloro-5-fluoroaniline. The first step is the acylation of the aniline with chloroacetyl chloride to form N-(3-chloro-5-fluorophenyl)-2-chloroacetamide. The second step is an intramolecular Friedel-Crafts cyclization of this intermediate using a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Q: What are the key safety precautions to consider during this synthesis?
A: Both chloroacetyl chloride and aluminum chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.
Q: Are there alternative methods for the cyclization step?
A: Yes, palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides is a more modern and often milder alternative to the classical Friedel-Crafts reaction.[1] This method can offer higher yields and better functional group tolerance.[1]
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1. Acylation | 3-chloro-5-fluoroaniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 - 5 | 2 - 4 | 85 - 95 |
| 2. Cyclization | N-(3-chloro-5-fluorophenyl)-2-chloroacetamide | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | 60 - 80 | 4 - 6 | 60 - 75 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-5-fluorophenyl)-2-chloroacetamide (Intermediate)
-
To a solution of 3-chloro-5-fluoroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound (Final Product)
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous 1,2-dichloroethane in a round-bottom flask under a nitrogen atmosphere, add the N-(3-chloro-5-fluorophenyl)-2-chloroacetamide (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the cyclization step.
References
Technical Support Center: Synthesis of 7-Chloro-5-fluoroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-5-fluoroindolin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via an intramolecular cyclization of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, but I am observing a very low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and reagent quality. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The intramolecular cyclization may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC). If a significant amount of the starting material, 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, is still present, consider the following adjustments:
-
Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material spot disappears or its intensity becomes minimal.
-
Temperature: The reaction may require a higher temperature to overcome the activation energy for the cyclization. Gradually increase the reaction temperature in small increments.
-
Base Strength: The choice and concentration of the base are critical for the deprotonation of the amide, which is a key step in the cyclization. If a weak base is being used, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Poor Quality of Reagents: The purity of starting materials and reagents is paramount.
-
Starting Material: Ensure the 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is pure and dry. Impurities can interfere with the reaction.
-
Base: The base should be fresh and handled under anhydrous conditions, especially if using highly reactive bases like NaH.
-
Solvent: Use anhydrous solvent, as the presence of water can quench the base and inhibit the reaction.
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Refer to the FAQ section for a discussion of common byproducts.
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Question: My TLC plate of the crude reaction mixture shows multiple spots in addition to the expected product spot. What are these impurities, and how can I minimize their formation?
Answer:
The presence of multiple spots on the TLC plate indicates the formation of byproducts or the presence of unreacted starting materials. The identity of these impurities can often be inferred from the reaction mechanism.
-
Unreacted Starting Material: One of the spots may correspond to the starting material, 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide. This suggests an incomplete reaction. See the recommendations under "Issue 1: Low or No Product Yield" to address this.
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming a regioisomeric byproduct, such as 5-Chloro-7-fluoroindolin-2-one, although this is generally less favored due to the directing effects of the substituents. The formation of isomers can be influenced by the choice of base and solvent.
-
Intermolecular Condensation Products: Under certain conditions, instead of an intramolecular cyclization, an intermolecular reaction between two molecules of the starting material can occur, leading to the formation of dimeric or polymeric byproducts. To minimize this, running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.
-
Hydrolysis of the Amide: If there is moisture in the reaction, the starting amide can hydrolyze back to 4-chloro-2-fluoroaniline and chloroacetic acid derivatives.
To minimize the formation of these impurities, ensure strict anhydrous conditions, use high-purity starting materials, and consider optimizing the reaction concentration and temperature.
Frequently Asked Questions (FAQs)
Question 1: What are the most common byproducts in the synthesis of this compound?
Answer:
Based on common synthetic routes for substituted indolin-2-ones, the following are potential byproducts in the synthesis of this compound:
-
Unreacted Starting Material: 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.
-
Regioisomer: 5-Chloro-7-fluoroindolin-2-one. The formation of this isomer is generally less likely due to the electronic and steric influences of the substituents.
-
Dimeric Byproducts: Formed from the intermolecular reaction of the starting material.
-
Hydrolysis Products: 4-chloro-2-fluoroaniline.
Question 2: How can I purify the crude this compound product?
Answer:
Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to separate the desired product from less polar byproducts and unreacted starting material. Recrystallization from a suitable solvent system can be employed for further purification of the column-purified product.
Question 3: Are there any specific safety precautions I should take during this synthesis?
Answer:
Yes, standard laboratory safety practices should be strictly followed. The starting material, 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, and the product, this compound, should be handled with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood, especially when using volatile solvents and strong bases.
Data Presentation
Table 1: Hypothetical Byproduct Profile in the Synthesis of this compound
The following table presents a hypothetical distribution of products and byproducts from a typical reaction, as might be determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture. This is for illustrative purposes only.
| Compound | Retention Time (min) | Relative Area (%) |
| This compound (Product) | 10.5 | 75 |
| 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (Starting Material) | 12.2 | 15 |
| Dimeric Byproduct | 8.1 | 5 |
| Unknown Impurity 1 | 9.3 | 3 |
| Unknown Impurity 2 | 11.0 | 2 |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of this compound from 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide.
Materials:
-
2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reactions in the synthesis.
7-Chloro-5-fluoroindolin-2-one stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Chloro-5-fluoroindolin-2-one in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
You observe a loss of the parent compound or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after dissolving this compound.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Validation Step | Recommended Action |
| Solvent-Induced Degradation | Prepare fresh solutions in different commonly used solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol) and analyze them immediately and after a set time (e.g., 1, 4, 24 hours) at room temperature. | If degradation is observed in a specific solvent, switch to an alternative solvent where the compound is stable for the duration of your experiment. For instance, some complex indole derivatives have shown susceptibility to degradation or isomerization in DMSO. |
| Hydrolysis | Prepare solutions in aqueous buffers at different pH values (e.g., acidic pH 4-5, neutral pH 7, basic pH 8-9). Analyze the solutions at different time points. The oxindole core can be susceptible to hydrolysis under certain pH conditions. | If pH-dependent degradation is observed, adjust the pH of your experimental medium to a range where the compound is stable. Buffer your solutions appropriately. |
| Photodegradation | Prepare two sets of solutions. Protect one set from light by wrapping the container in aluminum foil or using an amber vial, and expose the other set to ambient laboratory light or a photostability chamber. Analyze both sets over time. Halogenated aromatic compounds can be susceptible to photodegradation.[1][2] | If light sensitivity is confirmed, conduct all experimental steps under low-light conditions or with light-protected containers. |
| Thermal Degradation | Prepare solutions and store them at different temperatures (e.g., 4°C, room temperature, 37°C). Analyze the solutions at various time points to assess the impact of temperature on stability. | If the compound is thermally labile, prepare fresh solutions for each experiment and avoid prolonged storage at elevated temperatures. Store stock solutions at -20°C or -80°C. |
Experimental Workflow for Investigating Degradation:
Caption: Workflow for troubleshooting the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
While specific stability data for this compound is not extensively published, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for similar compounds. However, it is crucial to perform a preliminary solvent stability test as outlined in the troubleshooting guide, as some indolinone derivatives have shown instability in certain solvents. For aqueous experiments, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a standard practice.
Q2: How should I store stock solutions of this compound?
For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and thermal stress. Always use light-protected vials (amber or wrapped in foil) for storage.
Q3: Is this compound sensitive to pH?
The stability of indolin-2-one derivatives can be pH-dependent. The lactam ring in the oxindole core could be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6-7.5) unless your experimental design requires otherwise. A preliminary pH stability screen is highly recommended.
Q4: My solution of this compound changed color. What does this indicate?
A change in color (e.g., turning yellow or brown) is often an indicator of chemical degradation or oxidation. This could be triggered by exposure to light, air (oxidation), or incompatible solvent/pH conditions. If you observe a color change, it is critical to re-evaluate the purity of your sample by an appropriate analytical method like HPLC or LC-MS before proceeding with your experiment.
Potential Degradation Pathway:
Caption: Potential stressors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous, analytical grade DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired test solvent or buffer.
-
Stress Conditions:
-
Light: Transfer aliquots into clear and amber vials. Expose the clear vials to ambient laboratory light and keep the amber vials in the dark at the same temperature.
-
Temperature: Place aliquots at 4°C, room temperature (e.g., 25°C), and 37°C.
-
pH: Prepare working solutions in buffers of pH 4.0, 7.0, and 9.0.
-
-
Time Points: Collect samples at 0, 1, 4, 8, and 24 hours.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% is generally considered significant degradation.
Protocol 2: Forced Degradation Study Outline
For a more rigorous assessment of stability, a forced degradation study can be performed according to ICH guidelines.
| Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | Solid compound at 80°C for 48 hours |
| Photostability | Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Disclaimer: The information provided is based on general chemical principles and data for structurally related compounds. It is essential to perform stability studies specific to your experimental conditions and formulations.
References
Technical Support Center: Overcoming Solubility Challenges with 7-Chloro-5-fluoroindolin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 7-Chloro-5-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation of my compound in my aqueous buffer. What is the first step I should take?
A2: The initial and most critical step is to systematically assess the compound's solubility in a range of solvents and conditions. This involves a solvent screening study to identify suitable organic solvents in which the compound is freely soluble. Subsequently, the impact of pH on aqueous solubility should be determined, as ionizable groups can significantly influence solubility.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: Yes, pH modification is a fundamental technique for improving the solubility of ionizable compounds.[6][7] The indolin-2-one scaffold contains a lactam group with a weakly acidic proton on the nitrogen atom. In basic conditions (higher pH), this proton can be removed, forming a more soluble salt. Conversely, if the compound has basic functional groups, acidic conditions (lower pH) would lead to protonation and increased solubility.[8][9][10] Therefore, determining the pKa of the compound is crucial for predicting the optimal pH range for solubilization.
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[11][12][13] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[12][14] It is a straightforward and effective method, particularly for preparing stock solutions for in vitro experiments.[12]
Troubleshooting Guide
Issue 1: Compound crashes out of solution when preparing an aqueous stock.
Root Cause: The aqueous solubility of this compound is likely exceeded. The compound is hydrophobic and requires a solubilization strategy.
Solutions:
-
Utilize a Co-solvent System: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.
-
pH Adjustment: If the compound has an ionizable group, adjusting the pH of the aqueous buffer can significantly increase solubility.[7][15] For a weakly acidic compound, increasing the pH will enhance solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range.
Issue 2: Low bioavailability observed in preclinical animal studies.
Root Cause: Poor aqueous solubility often leads to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low bioavailability.[3][11]
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[12][16][17] Techniques like micronization and nanosuspension can be employed.[16][17][18]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][19] This can enhance the dissolution rate and bioavailability.[3] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[4][20][21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution.[5][6][16]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity.[12] | Simple, effective for stock solutions.[12] | Potential for in vivo toxicity and drug precipitation upon dilution.[6] |
| pH Adjustment | Increases solubility of ionizable drugs.[6] | Effective and well-understood. | Only applicable to ionizable compounds; risk of precipitation with pH changes in vivo. |
| Particle Size Reduction | Increases surface area for dissolution.[12][17] | Improves dissolution rate.[16] | May not increase equilibrium solubility; potential for particle aggregation.[16] |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier.[3] | Significantly enhances dissolution rate and bioavailability.[3] | Can be physically unstable (recrystallization); requires specialized manufacturing processes.[4] |
| Cyclodextrin Complexation | Forms inclusion complexes with drug molecules.[16] | Increases apparent solubility and can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins.[6] |
| Lipid-Based Formulations | Drug is dissolved in a lipid carrier.[21] | Improves absorption of lipophilic drugs.[21] | Can be complex to formulate and characterize. |
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility problems.
Decision Tree for Selecting a Solubilization Method
Caption: A decision-making guide for solubilization techniques.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 7-chloro-5-fluoro-1h-indole (C8H5ClFN) [pubchemlite.lcsb.uni.lu]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. fiveable.me [fiveable.me]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijpbr.in [ijpbr.in]
- 13. wjbphs.com [wjbphs.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. mdpi.com [mdpi.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: 7-Chloro-5-fluoroindolin-2-one Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloro-5-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. For higher purity requirements or to resolve closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice of method depends on the impurity profile and the desired final purity of the compound.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities for halogenated indolinones like this compound may include:
-
Positional Isomers: Isomers with different substitution patterns on the aromatic ring can be formed during synthesis and are often challenging to separate.
-
Dehalogenated Analogs: Loss of a chlorine or fluorine atom can lead to related impurities.
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials.
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
Q3: How can I effectively monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A well-chosen TLC solvent system should provide good separation between the product spot and impurity spots.
Q4: My purified this compound is discolored. What could be the cause?
A4: Discoloration can arise from trace impurities or degradation of the product. Overheating during solvent evaporation or prolonged exposure to the acidic nature of silica gel can sometimes cause degradation. Treating a solution of the compound with activated charcoal followed by filtration can often remove colored impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is either too high or too low. | Systematically screen different solvent systems with varying polarities using TLC first. A common starting point for indolinones is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol. |
| The compound is degrading on the acidic silica gel. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is observed, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. | |
| Product is Not Eluting from the Column | The eluent is too non-polar. | Gradually increase the polarity of the eluent. If the compound still does not elute, it may have irreversibly adsorbed to the silica gel or degraded. |
| Tailing of the Product Spot on TLC/Column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a small percentage of acetic acid can help for acidic compounds, while a small amount of triethylamine can help for basic compounds. For indolin-2-ones, which are weakly acidic, a neutral or slightly acidic eluent is often preferred. |
Recrystallization
| Issue | Potential Cause | Solution |
| Compound Does Not Dissolve | The chosen solvent is not suitable, or not enough solvent is being used. | Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures with water) to find one where the compound is soluble when hot but sparingly soluble when cold. Ensure you are using a minimal amount of hot solvent to achieve dissolution. |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the compound is impure. | Try cooling the solution more slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. If oiling out persists, the impurity level may be too high, and a prior purification step like column chromatography is recommended. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent, or not enough time was allowed for crystallization. | Cool the solution in an ice bath for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution. |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. | Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography Purification
This protocol is a general guideline. The optimal eluent should be determined by TLC analysis beforehand. An eluent system that provides an Rf value of 0.2-0.4 for this compound on a TLC plate is often a good starting point for column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a starting point could be an 8:2 mixture of Dichloromethane/Ethyl Acetate).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) at room and elevated temperatures.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen hot solvent. Heat the mixture with stirring until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during this initial cooling phase.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 7-Chloro-5-fluoroindolin-2-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 7-Chloro-5-fluoroindolin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing substituted indolin-2-ones, including this compound, is the Stollé synthesis .[1][2] This two-step process involves the initial acylation of a substituted aniline (in this case, 4-chloro-2-fluoroaniline) with an α-haloacetyl chloride (e.g., chloroacetyl chloride), followed by an intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid catalyst. Another, though less common for oxindoles, is the Gassman indole synthesis , which can be adapted for oxindole production.[3][4]
Q2: I am observing a very low yield in my cyclization step. What could be the potential causes?
A2: Low yields in the Friedel-Crafts cyclization step of the Stollé synthesis can be attributed to several factors:
-
Deactivation of the aromatic ring: The presence of two electron-withdrawing groups (chlorine and fluorine) on the aniline precursor deactivates the ring, making the electrophilic substitution more difficult.
-
Inappropriate Lewis acid: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, TiCl₄) are critical. Too little may result in an incomplete reaction, while too much can lead to side reactions or complex formation with the product.
-
Reaction temperature: The temperature for the cyclization needs to be carefully optimized. Insufficient heat may lead to a sluggish reaction, whereas excessive heat can promote the formation of polymeric byproducts.
-
Moisture in the reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can quench the Lewis acid catalyst. Ensure all reagents and glassware are scrupulously dry.
Q3: I have isolated a byproduct with the same mass as my target molecule. What could it be?
A3: A common issue in the synthesis of polysubstituted aromatic compounds is the formation of regioisomers. In the case of this compound, cyclization of the N-(4-chloro-2-fluorophenyl)-2-chloroacetamide intermediate could potentially lead to the formation of the undesired 5-Chloro-7-fluoroindolin-2-one isomer, although the directing effects of the substituents make the formation of the 7-chloro-5-fluoro isomer more likely. Careful analysis of NMR (specifically 1H-1H COSY and NOESY) and comparison with literature data for similar compounds can help in the structural elucidation of the obtained isomer.
Q4: How can I effectively purify the final product from the reaction mixture?
A4: Purification of this compound typically involves a combination of techniques. After the reaction work-up to remove the catalyst and inorganic salts, the crude product is often subjected to:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing many impurities.
-
Silica gel column chromatography: This is a very common and effective method for separating the desired product from side products and unreacted starting materials. A gradient of ethyl acetate in a non-polar solvent like hexane is often a good starting point for elution.[5]
Troubleshooting Guides
Problem 1: Low or No Conversion of the Starting Aniline
| Potential Cause | Recommended Solution |
| Inactive Acylating Agent | Use freshly opened or distilled chloroacetyl chloride. Ensure it has not been hydrolyzed by exposure to atmospheric moisture. |
| Insufficient Acylation Catalyst | If using a base catalyst (e.g., pyridine) for the acylation step, ensure it is used in at least stoichiometric amounts relative to the chloroacetyl chloride. |
| Low Reaction Temperature | For the acylation step, the reaction may need to be gently warmed to ensure complete conversion. For the cyclization, a higher temperature might be required to overcome the deactivation of the aromatic ring. |
| Poor Quality Starting Aniline | Verify the purity of the 4-chloro-2-fluoroaniline by NMR or GC-MS. Purify by distillation or recrystallization if necessary. |
Problem 2: Formation of Multiple Products Detected by TLC/LC-MS
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | The choice of Lewis acid and solvent can influence the regioselectivity of the Friedel-Crafts cyclization. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄) and solvents of varying polarity. Lowering the reaction temperature may also improve selectivity. |
| Dimerization or Polymerization | This can occur at high temperatures or with high concentrations of the Lewis acid. Try reducing the reaction temperature and using a stoichiometric amount of the Lewis acid. A more gradual addition of the Lewis acid might also be beneficial. |
| Hydrolysis of Intermediate or Product | Ensure anhydrous conditions throughout the synthesis, particularly during the cyclization step. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with the Thioether Group (Gassman) | If using a Gassman-type synthesis, the thioether group can be prone to oxidation or other side reactions. Ensure the reaction is carried out under an inert atmosphere and that the work-up conditions are not overly harsh. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chloro-2-fluorophenyl)-2-chloroacetamide (Stollé Synthesis - Step 1)
-
To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or used directly in the next step.
Protocol 2: Intramolecular Friedel-Crafts Cyclization (Stollé Synthesis - Step 2)
-
To a flask charged with a Lewis acid (e.g., AlCl₃, 1.2-2.0 eq) under an inert atmosphere, add a dry, high-boiling solvent (e.g., dichlorobenzene, nitrobenzene).
-
Heat the mixture to the desired reaction temperature (typically 120-160 °C).
-
Slowly add a solution of N-(4-chloro-2-fluorophenyl)-2-chloroacetamide (1.0 eq) in the same dry solvent.
-
Maintain the reaction at this temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound via the Stollé synthesis, highlighting potential side products.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-5-fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis and scale-up of 7-Chloro-5-fluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While specific literature for this compound is not abundant, a common and effective method for synthesizing substituted indolin-2-ones is through the intramolecular cyclization of an α-halo-N-arylacetamide. This typically involves the preparation of N-(2-bromo-4-fluoro-6-chlorophenyl)acetamide, followed by a palladium-catalyzed intramolecular C-H arylation to form the oxindole ring.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The cyclization step is often exothermic. A jacketed reactor with precise temperature control is crucial to prevent runaway reactions and the formation of impurities.
-
Reagent Addition: Slow, controlled addition of reagents, particularly the palladium catalyst and base, is necessary to maintain a consistent reaction profile.
-
Mixing Efficiency: Adequate agitation is required to ensure homogenous reaction conditions, which can be challenging in larger reactors.
-
Purification Method: Recrystallization is generally more scalable and economical for large quantities of solid product compared to column chromatography.
Q3: What are the common impurities that can be expected?
A3: Common impurities may include unreacted starting materials, dehalogenated byproducts, and positional isomers. Incomplete cyclization can also lead to the presence of the N-(2-bromo-4-fluoro-6-chlorophenyl)acetamide intermediate in the final product.
Q4: What purification techniques are recommended for the final product?
A4: For laboratory scale, column chromatography on silica gel is effective. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or reagents. 4. Inefficient mixing. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Ensure all starting materials and reagents are pure and dry. 4. Increase the stirring speed or use an overhead stirrer for larger volumes. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of oxygen in the reaction atmosphere. | 1. Lower the reaction temperature and monitor for improvement. 2. Carefully check the molar ratios of all reactants, especially the base and catalyst. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Co-eluting impurities in column chromatography. 2. Product oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. For recrystallization, try a different solvent system, use a seed crystal, or cool the solution more slowly. A hot filtration step may also be necessary to remove insoluble impurities. |
| Inconsistent Results on Scale-Up | 1. Inefficient heat transfer in a larger reactor. 2. Mass transfer limitations. 3. Non-linear scaling of reaction parameters. | 1. Use a jacketed reactor with a thermal fluid for better temperature control. 2. Increase agitation and consider a longer reaction time. 3. Conduct a process hazard analysis and optimize reaction parameters at an intermediate scale before moving to full-scale production. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis is based on established methods for preparing substituted indolin-2-ones.
Step 1: Synthesis of N-(2-bromo-4-fluoro-6-chlorophenyl)acetamide
-
To a solution of 2-bromo-4-fluoro-6-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(2-bromo-4-fluoro-6-chlorophenyl)acetamide by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to this compound
-
To a reaction vessel, add the N-(2-bromo-4-fluoro-6-chlorophenyl)acetamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4-10 mol%).
-
Add a suitable base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq), and a high-boiling point solvent (e.g., toluene, DMF, or dioxane).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters for Laboratory vs. Scale-Up Synthesis
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Rationale for Change |
| Reactant A | 1.0 g | 100.0 g | Direct scale-up. |
| Catalyst Loading | 5 mol% | 3-4 mol% | Improved mixing at larger scale may increase catalyst efficiency. |
| Solvent Volume | 20 mL | 1.5 - 2.0 L | Maintain a manageable concentration for stirring and heat transfer. |
| Reaction Temperature | 110 °C (oil bath) | 105-110 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature. |
| Reagent Addition | Added in one portion | Added over 30-60 minutes | Controlled addition to manage any exotherm. |
| Reaction Time | 12 hours | 16-20 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations. |
| Purification | Column Chromatography | Recrystallization | Recrystallization is more scalable and economical for large quantities. |
| Typical Yield | 75-85% | 70-80% | A slight decrease in yield is common on scale-up. |
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Technical Support Center: 7-Chloro-5-fluoroindolin-2-one Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of 7-Chloro-5-fluoroindolin-2-one while minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 3-chloro-5-fluoroaniline. The first step is the chloroacetylation of the aniline to form N-(2-chloroacetyl)-3-chloro-5-fluoroaniline. This intermediate then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to yield the final product.
Q2: What are the potential major impurities in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Starting Material Carryover: Unreacted 3-chloro-5-fluoroaniline.
-
Isomeric Impurity: 5-Chloro-7-fluoroindolin-2-one, which can form due to alternative cyclization pathways.
-
Over-alkylation Products: Dimeric or polymeric byproducts resulting from intermolecular reactions.
-
Hydrolysis Products: Formation of hydroxyacetyl derivatives if water is present during the chloroacetylation step.
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and identifying impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like trifluoroacetic acid) typically provides good separation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Q4: What are the critical parameters to control during the synthesis to minimize impurity formation?
A4: Key parameters to control include:
-
Temperature: The cyclization step is often temperature-sensitive. Careful temperature control can significantly influence the regioselectivity of the reaction and minimize the formation of the isomeric impurity.
-
Purity of Starting Materials: Using high-purity 3-chloro-5-fluoroaniline and chloroacetyl chloride is crucial to prevent the introduction of initial impurities that can lead to side reactions.
-
Anhydrous Conditions: The chloroacetylation step should be carried out under strictly anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride.
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., aluminum chloride) in the cyclization step are critical for promoting the desired intramolecular reaction and minimizing intermolecular side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chloroacetylation of the starting aniline. | Ensure a slight molar excess of chloroacetyl chloride is used. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material. |
| Inefficient cyclization of the chloroacetylated intermediate. | Optimize the Lewis acid catalyst and its stoichiometry. Experiment with different reaction temperatures and times for the cyclization step. | |
| Presence of a Significant Amount of Isomeric Impurity (5-Chloro-7-fluoroindolin-2-one) | The cyclization reaction is not regioselective. | Carefully control the temperature of the Friedel-Crafts cyclization. Lower temperatures often favor the formation of the thermodynamically more stable product. The choice of solvent can also influence regioselectivity. |
| Formation of Polymeric or Tarry Byproducts | Intermolecular reactions are competing with the desired intramolecular cyclization. | Use a higher dilution of the reaction mixture during the cyclization step to favor the intramolecular pathway. Ensure slow and controlled addition of the Lewis acid catalyst. |
| Product is Difficult to Purify | Presence of closely related impurities. | Employ preparative HPLC or careful column chromatography with a suitable solvent system for purification. Recrystallization from an appropriate solvent system can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloroacetyl)-3-chloro-5-fluoroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-5-fluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the crude N-(2-chloroacetyl)-3-chloro-5-fluoroaniline (1.0 eq) and a suitable anhydrous solvent (e.g., carbon disulfide or dichloroethane).
-
Catalyst Addition: Cool the mixture to 0 °C. Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition, slowly warm the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
Caption: Logical troubleshooting workflow for synthesis optimization.
Validation & Comparative
Comparative Analysis of Halogenated Heterocyclic Compounds in Oncology Research
A review of the anticancer potential of various halogenated heterocyclic compounds, providing a comparative framework for researchers in drug discovery.
While specific experimental data on the anticancer activity of 7-Chloro-5-fluoroindolin-2-one is not extensively available in publicly accessible literature, a broader examination of structurally related halogenated heterocyclic compounds reveals significant anticancer properties. This guide provides a comparative analysis of several classes of such compounds, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their validation. This information can serve as a valuable resource for researchers engaged in the development of novel cancer therapeutics.
Comparative Efficacy of Halogenated Anticancer Compounds
The following tables summarize the in vitro anticancer activity of various halogenated heterocyclic compounds against a range of human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Activity of Fluoro-Substituted β-Lactams
| Compound | Cancer Cell Line | GI50 (µM) | IC50 (µM) |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | MCF-7 (Breast) | - | 0.075 |
| Hs578T (Breast) | - | 0.033 | |
| Hs578Ts(i)8 (Breast) | - | 0.065 | |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) (33) | MCF-7 (Breast) | 0.0364 | 0.095 |
| MDA-MB-231 (Breast) | 0.355 | 0.620 | |
| UACC-257 (Melanoma) | >100 | - | |
| SNB-75 (CNS) | >100 | - | |
| Data sourced from studies on β-lactam analogues of combretastatin A-4, which target tubulin polymerization.[1] |
Table 2: Activity of Chloro-Substituted Thiazolidinones
| Compound | Cancer Cell Line Panel | Mean GI50 (µM) |
| 2f | NCI-60 | 2.80 |
| 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid) | NCI-60 | 1.57 |
| Compound 2h (Specific Cell Lines) | Cancer Type | GI50 (µM) |
| MOLT-4, SR (Leukemia) | < 0.01–0.02 | |
| SW-620 (Colon) | < 0.01–0.02 | |
| SF-539 (CNS) | < 0.01–0.02 | |
| SK-MEL-5 (Melanoma) | < 0.01–0.02 | |
| These Ciminalum-thiazolidinone hybrid molecules have demonstrated significant cytotoxic effects across a broad range of cancer cell lines.[2] |
Table 3: Activity of 7-Chloroquinoline Hydrazones
| Compound Class | Cancer Cell Line Panels (9 tumor types) | General Activity |
| 7-Chloroquinoline Hydrazones | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI50 values |
| This class of compounds has shown broad and potent cytotoxic activity in the NCI-60 screen.[3][4] |
Table 4: Activity of Other Halogenated Heterocycles
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Fluoroindole-2-carboxylic acid (10) | - (APE1 Inhibition) | 10 |
| trans-[PtCl2(5ClL)2] | A2780cis (Ovarian, cisplatin-resistant) | 4.96 ± 0.49 |
| MDA-MB-231 (Breast, triple-negative) | 4.83 ± 0.38 | |
| HT-29 (Colon) | 6.39 ± 1.07 | |
| Quinazoline-chalcone 14g | K-562, RPMI-8226 (Leukemia) | 0.622 - 1.81 |
| HCT-116 (Colon) | 0.622 - 1.81 | |
| LOX IMVI (Melanoma) | 0.622 - 1.81 | |
| MCF7 (Breast) | 0.622 - 1.81 | |
| Various other fluoro- and chloro-substituted heterocyclic compounds have demonstrated promising anticancer activities, often with specificities towards certain cancer types or mechanisms of action.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of anticancer activity studies. Below are outlines of common experimental protocols used in the evaluation of the compounds discussed.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) employs a standardized screening protocol to evaluate the anticancer activity of compounds against 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Workflow:
-
Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay:
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the test compound is added at five 10-fold dilutions.
-
The plates are incubated for an additional 48 hours.
-
-
Endpoint Measurement:
-
The assay is terminated by the addition of trichloroacetic acid.
-
Cells are fixed and stained with sulforhodamine B (SRB).
-
The absorbance is read on an automated plate reader.
-
-
Data Analysis: The absorbance data is used to calculate three dose-response parameters: GI50 (growth inhibition of 50%), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows can aid in understanding the complex processes involved in cancer biology and drug discovery.
Caption: General workflow for the preclinical evaluation of novel anticancer compounds.
Caption: Simplified signaling pathway for tubulin-targeting anticancer agents.
Caption: Pathway illustrating apoptosis induction via DNA damage by certain anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones | Semantic Scholar [semanticscholar.org]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 7-Chloro-5-fluoroindolin-2-one and Other Indolinone Derivatives in Kinase Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 7-Chloro-5-fluoroindolin-2-one and other key indolinone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The indolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs and numerous candidates in clinical trials targeting a range of kinases involved in cancer and other diseases.[1][2][3] This report synthesizes available data on the structure-activity relationships (SAR) of this class of compounds, with a focus on halogenated derivatives, to inform future drug discovery efforts.
Overview of Indolinone Derivatives as Kinase Inhibitors
Indolin-2-one derivatives have emerged as a prominent class of ATP-competitive kinase inhibitors, demonstrating significant therapeutic potential, particularly in oncology.[1][3] Their mechanism of action typically involves binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival. Key targets for indolinone-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[2][4][5] Sunitinib, a well-known indolinone derivative, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]
The biological activity of indolinone derivatives is highly dependent on the nature and position of substituents on the indolinone core and the 3-substituent. Halogenation, in particular, has been shown to significantly influence the inhibitory potency and selectivity of these compounds.
Comparative Activity of Halogenated Indolinone Derivatives
Table 1: In Vitro Kinase Inhibitory Activity of Selected Indolinone Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide | VEGFR-2 | 80 | Selleckchem |
| PDGFRβ | 2 | Selleckchem | ||
| Compound 1 | 5-fluoroindolin-2-one derivative | VEGFR-2 | 23 (inhibition of VEGF-induced phosphorylation) | Eur. J. Med. Chem., 2011, 46(12), 6072-6081 |
| Compound 2 | 5-bromoindolin-2-one derivative | NCI-60 cell line panel (mean GI50) | 910 | MDPI, 2021, 26(20), 5786 |
| Compound 3 | 5-chloroindolin-2-one derivative | NCI-60 cell line panel (mean GI50) | 2950 | MDPI, 2021, 26(20), 5786 |
| Compound 4 | 5-iodoindolin-2-one derivative | NCI-60 cell line panel (mean GI50) | 2190 | MDPI, 2021, 26(20), 5786 |
Table 2: Anti-proliferative Activity of Selected Indolinone Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Sunitinib | MCF-7 (Breast) | MTT | 4.77 | MDPI, 2022, 27(19), 6546 |
| HepG2 (Liver) | MTT | 2.23 | MDPI, 2022, 27(19), 6546 | |
| Compound 5b | MCF-7 (Breast) | MTT | 0.99 | MDPI, 2022, 27(19), 6546 |
| Compound 10g | MCF-7 (Breast) | MTT | 0.74 | MDPI, 2022, 27(19), 6546 |
| Compound 17a | MCF-7 (Breast) | MTT | 1.44 | MDPI, 2022, 27(19), 6546 |
| HepG2 (Liver) | MTT | 1.133 | MDPI, 2022, 27(19), 6546 | |
| Compound 7b | A-549 (Lung) | MTT | 2.14 | J Enzyme Inhib Med Chem. 2018; 33(1): 867–878 |
| Compound 10e | A-549 (Lung) | MTT | 4.66 | J Enzyme Inhib Med Chem. 2018; 33(1): 867–878 |
Structure-Activity Relationship Insights:
-
Substitution at the 5-position: Halogen substitution at the 5-position of the indolinone ring is a common feature in many potent kinase inhibitors, including Sunitinib (5-fluoro). The nature of the halogen can influence activity, as seen in the comparison of 5-bromo, 5-chloro, and 5-iodo derivatives (Compounds 2, 3, and 4), where the 5-bromo derivative showed the highest mean growth inhibition in the NCI-60 cell line panel.
-
Substitution at the 7-position: While less common than 5-substitution, modifications at the 7-position can also impact activity. The introduction of a chlorine atom at the 7-position, as in the target compound this compound, is expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for target kinases.
-
Combined 5- and 7-substitution: The combination of fluoro at the 5-position and chloro at the 7-position in the target compound represents a unique halogenation pattern. Based on the general trends observed for halogenated indolinones, it is plausible that this compound would exhibit significant kinase inhibitory and anti-proliferative activities. The electronegativity and size of the halogen atoms at these positions would likely play a critical role in the interaction with the kinase ATP-binding pocket.
Experimental Protocols
To facilitate the direct comparison and further investigation of this compound and other indolinone derivatives, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit
-
96-well solid white plates
-
Luminometer
Procedure:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Anti-proliferative (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of viable cells, which is an indicator of cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8][9]
Visualizing Signaling Pathways and Workflows
To illustrate the mechanism of action of indolinone derivatives and the experimental workflow, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the point of inhibition by indolinone derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The indolinone scaffold remains a highly promising starting point for the design of novel kinase inhibitors. While direct experimental data for this compound is currently limited, the analysis of structurally related halogenated derivatives suggests that this compound is likely to possess significant biological activity. The provided experimental protocols offer a standardized framework for the evaluation of this compound and other novel indolinone derivatives, enabling a direct and meaningful comparison of their potency and cellular effects. Further investigation into the synthesis and biological characterization of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple allostery in the regulation of PDGFR beta kinase activities: Allostery in PDGFRβ activity regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
A Comparative Analysis of 7-Chloro-5-fluoroindolin-2-one and 5-fluoroindolin-2-one in Preclinical Research
In the landscape of medicinal chemistry, the indolin-2-one scaffold is a cornerstone for the development of potent therapeutic agents, particularly in oncology. The strategic addition of halogen atoms to this core structure can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide presents a comparative study of 7-Chloro-5-fluoroindolin-2-one and its non-chlorinated counterpart, 5-fluoroindolin-2-one, offering insights for researchers and drug development professionals.
Physicochemical Properties
The introduction of a chlorine atom at the 7-position of the 5-fluoroindolin-2-one core imparts distinct physicochemical characteristics. A summary of these properties is presented below.
| Property | This compound | 5-fluoroindolin-2-one |
| Molecular Formula | C₈H₅ClFNO[1] | C₈H₆FNO[2][3][4] |
| Molecular Weight | 185.58 g/mol [1] | 151.14 g/mol [2][3] |
| Appearance | Not specified | Light Yellow Crystalline Solid[2] / Off-White to Beige Solid[5] |
| Melting Point | Not specified | 143-147 °C[2] |
| Boiling Point | Not specified | 307.197 °C at 760 mmHg[2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų[1] | 29.1 Ų[3] |
| LogP | 1.9737[1] | Not specified |
The addition of chlorine increases the molecular weight and is expected to influence the lipophilicity, which can affect cell permeability and binding interactions.
Biological Activities and Comparative Efficacy
Both this compound and 5-fluoroindolin-2-one serve as important scaffolds in the synthesis of biologically active molecules. Their derivatives have shown promise as anticancer and anti-inflammatory agents.
Anticancer Activity:
Derivatives of both compounds have been investigated for their potential to inhibit cancer cell proliferation. The indolin-2-one core is a well-established pharmacophore for kinase inhibitors.[6] The presence and position of halogen atoms can significantly influence the potency and selectivity of these inhibitors.
Research on 7-Chloro-5-fluoroindoline-2,3-dione (a closely related oxidized form) suggests that the presence of both chlorine and fluorine may enhance pharmacological properties compared to singly halogenated analogs.[10] Derivatives are being explored as potential therapeutics for cancer.[10]
Anti-inflammatory and Other Activities:
The indolin-2-one scaffold is also associated with anti-inflammatory properties. Studies have shown that 2-indolinone derivatives can modulate cytokine responses, and some have been investigated for their inhibitory effects on the IL-1 receptor.[11][12] Derivatives of 5-fluoroindolin-2-one have been synthesized and evaluated as potential α-glucosidase inhibitors, which is relevant for diabetes treatment.[13][14][15]
The halogenation pattern is crucial for activity. For example, the introduction of fluorine is known to potentially enhance binding affinity, metabolic stability, and cell permeability.[16] The addition of a chlorine atom can further modify these properties.
Signaling Pathway Involvement
Indolin-2-one derivatives are well-known as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The primary targets often include Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The anti-inflammatory effects of some derivatives are mediated through the inhibition of pathways like Akt, MAPK, and NF-κB.[17][18]
Below is a generalized representation of a kinase inhibition pathway targeted by indolin-2-one derivatives.
Caption: Generalized signaling pathway showing kinase inhibition by indolin-2-one derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a series of in vitro assays. A standard workflow for assessing cytotoxicity is outlined below.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (this compound and 5-fluoroindolin-2-one) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
The media from the 96-well plates is removed, and 100 µL of the media containing the test compounds is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The media containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Conclusion
Both this compound and 5-fluoroindolin-2-one are valuable scaffolds in drug discovery. The available literature suggests that halogenation at the 5 and 7 positions of the indolin-2-one core is a viable strategy for developing potent anticancer and anti-inflammatory agents. The addition of a chlorine atom at the 7-position, in conjunction with the fluorine at the 5-position, is predicted to enhance the pharmacological profile of the molecule, though direct comparative studies are needed to quantify this effect. Future research should focus on head-to-head comparisons of these compounds and their derivatives in various biological assays to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Fluoroindolin-2-one, CAS No. 56341-41-4 - iChemical [ichemical.com]
- 3. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buy 7-Chloro-5-fluoroindoline-2,3-dione | 259860-03-2 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
In Vitro Validation of 7-Chloro-5-fluoroindolin-2-one's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic compound 7-Chloro-5-fluoroindolin-2-one belongs to the indolin-2-one (or oxindole) class of molecules, a scaffold that is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. While the specific biological effects and mechanism of action of this compound are not extensively characterized in publicly available literature, its structural features—notably the halogen substitutions at the C5 and C7 positions—suggest its potential as a kinase inhibitor. This guide provides a comparative framework for the in vitro validation of its biological effects, particularly in the context of cancer therapy, by comparing its structural class to well-characterized, clinically relevant indolinone-based kinase inhibitors.
Comparative Analysis of Indolinone-Based Kinase Inhibitors
The indolin-2-one core is central to several multi-targeted tyrosine kinase inhibitors used in oncology. These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). The following tables present comparative data for three such inhibitors: Sunitinib, Nintedanib, and Axitinib. Due to the lack of specific data for this compound, it is presented as a candidate for investigation.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Receptor Tyrosine Kinases
| Compound | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | FGFR1 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Sunitinib | 80[1] | 2[1] | >1000[1] |
| Nintedanib | 13[2] | 65[2] | 69[2] |
| Axitinib | 0.2[3] | 1.6[3] | Data not available |
Table 2: Comparative In Vitro Cytotoxicity (IC50/GI50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Sunitinib | ACHN/P (parental) | Renal Cell Carcinoma | ~5.0[4] |
| 786-0 | Renal Cell Carcinoma | 3.5[5] | |
| SK-N-BE(2) | Neuroblastoma | ~0.01-0.02 | |
| Nintedanib | A549 | Non-Small Cell Lung Cancer | Data suggests low direct cytotoxicity |
| P31 | Malignant Pleural Mesothelioma | Antiproliferative effects observed[6] | |
| Axitinib | A-498 | Renal Cell Carcinoma | 13.6 (96h)[7] |
| Caki-2 | Renal Cell Carcinoma | 36 (96h)[7] | |
| GB1B | Glioblastoma | 3.58 (72h)[8] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the process for its validation, the following diagrams are provided.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by indolinone inhibitors.
Caption: General experimental workflow for the in vitro validation of a potential kinase inhibitor.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β).
-
Kinase-specific substrate peptide.
-
Adenosine 5'-triphosphate (ATP).
-
Test compound (this compound) and reference inhibitors (e.g., Sunitinib).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced, which reflects kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.
Materials:
-
Human cancer cell lines (e.g., A-498, Caki-2, HUVEC).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Test compound and reference inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.[7][9]
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. The plate may be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value from the dose-response curve.
-
This guide provides a foundational framework for the in vitro characterization of this compound. Based on its structural similarity to known kinase inhibitors, the proposed experiments will help to elucidate its potential biological activity and mechanism of action, thereby informing its potential for further drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Comparative Analysis of Synthetic Methodologies for 7-Chloro-5-fluoroindolin-2-one Is Not Feasible with Currently Available Data
A comprehensive review of publicly accessible scientific literature and patent databases did not yield specific, detailed experimental procedures for two or more distinct synthesis methods for 7-Chloro-5-fluoroindolin-2-one. While general synthetic strategies for related oxindole compounds are documented, the explicit experimental parameters, including reaction yields, purity, reaction times, and scalability, necessary for a comparative analysis of different synthetic routes to this compound are not available.
The synthesis of substituted oxindoles is a significant area of research in medicinal and process chemistry, given their prevalence in various biologically active molecules. General methodologies for analogous compounds often involve intramolecular cyclization reactions. For instance, the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides is a known method for producing oxindoles. This approach would theoretically involve the synthesis of N-(2-bromo-3-chloro-5-fluorophenyl)acetamide, followed by a catalytic cyclization. Another potential route could be the Friedel-Crafts cyclization of a suitable precursor.
However, without access to specific experimental data from scholarly articles or patents detailing these or other methods for the synthesis of this compound, a quantitative comparison of their efficacy is impossible. Such a comparison would require detailed information on starting materials, reagents, reaction conditions, and the resulting yield and purity of the final product.
Consequently, the creation of a detailed comparison guide with data tables, experimental protocols, and visualizations as requested cannot be fulfilled at this time due to the lack of specific and comparative synthetic data in the available resources. Further research and publication in this specific area would be required to enable such an analysis.
Comparative Analysis of Indolin-2-one Derivatives as Kinase Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the enzyme inhibitory activities of substituted indolin-2-one derivatives, with a focus on their role as kinase inhibitors. Due to the limited publicly available data on the specific compound 7-Chloro-5-fluoroindolin-2-one, this guide will use Sunitinib, a well-characterized multi-kinase inhibitor based on the indolin-2-one scaffold, as a primary example for comparison against other kinase inhibitors.
Introduction to Indolin-2-one Derivatives as Enzyme Inhibitors
The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This heterocyclic motif is particularly prominent in the development of kinase inhibitors, which are crucial in oncology and other therapeutic areas. The versatility of the indolin-2-one ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Sunitinib, a prominent example, is an orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its mechanism of action involves the inhibition of several kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key drivers of angiogenesis and tumor cell proliferation. This guide will compare the inhibitory profile of Sunitinib with other kinase inhibitors targeting similar pathways.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Sunitinib and other selected kinase inhibitors against key oncogenic kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR1 | 80 |
| VEGFR2 | 9 | |
| PDGFRβ | 2 | |
| c-KIT | 4 | |
| Sorafenib | VEGFR2 | 90 |
| PDGFRβ | 58 | |
| BRAF | 22 | |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| PDGFRβ | 1.6 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| PDGFRβ | 84 |
Data compiled from various sources for illustrative comparison. Actual values may vary depending on assay conditions.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. A common method employed is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (e.g., Sunitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the recombinant kinase, the specific substrate, and the kinase reaction buffer.
-
The test compound is serially diluted and added to the reaction mixture. A control reaction with no inhibitor is also prepared.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or using filter plates that bind the substrate.
-
The amount of incorporated radiolabel, corresponding to the kinase activity, is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified signaling pathway of receptor tyrosine kinases (RTKs) and the point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Benchmarking 7-Chloro-5-fluoroindolin-2-one: A Comparative Analysis Against Leading Multi-Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of 7-Chloro-5-fluoroindolin-2-one against a panel of established multi-kinase inhibitors. The analysis focuses on key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), and c-KIT. Due to the limited publicly available data on this compound, this comparison is based on the activity of structurally related and well-characterized inhibitors, providing a valuable benchmark for researchers and drug development professionals. The indolin-2-one scaffold is a core component of several successful marketed drugs, including the multi-targeted tyrosine kinase inhibitor Sunitinib, suggesting a similar mechanism of action for this compound.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several leading kinase inhibitors against key oncogenic kinases. This data provides a quantitative benchmark for evaluating the potential potency of novel compounds like this compound.
| Inhibitor | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | c-KIT IC50 (nM) |
| Sunitinib | 80[1][2] | 2[1][2] | 7[3][4] |
| Axitinib | 0.2[5][6] | 1.6[6] | 1.7[6] |
| Pazopanib | 30[7][8] | 84[7][8] | 74[7][8] |
| Sorafenib | 90[9][10] | 57[9][10] | 68[9][10] |
| Regorafenib | 4.2[3][4] | 22[3][4] | 7[3][4] |
Experimental Protocols
The determination of inhibitory activity (IC50) is a critical step in the evaluation of potential drug candidates. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-KIT)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody-based detection systems for non-radiometric assays)
-
Plate reader (scintillation counter or spectrophotometer/fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, combine the assay buffer, the kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA solution).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ELISA-based): Utilize a specific antibody that recognizes the phosphorylated substrate. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway of receptor tyrosine kinases (RTKs).
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. oncology-central.com [oncology-central.com]
Safety Operating Guide
Proper Disposal of 7-Chloro-5-fluoroindolin-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Chloro-5-fluoroindolin-2-one. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.
The proper disposal of this compound, a halogenated organic compound, is crucial for laboratory safety and environmental protection. This compound is known to cause skin and eye irritation[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory during handling and disposal.
Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Protective clothing
-
Safety goggles or a face shield
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].
Operational Disposal Plan: Step-by-Step Protocol
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[3]. The following steps provide a general framework for its safe disposal.
-
Waste Identification and Segregation : Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste. It is critical to segregate this waste from non-hazardous materials to prevent cross-contamination[3].
-
Containerization : Place the hazardous waste into a designated, leak-proof container that is chemically compatible with the compound. The container must be properly labeled and sealed to prevent spills or leaks[3].
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any other information required by your institution's Environmental Health and Safety (EHS) department[3].
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials. This storage area should be a designated Satellite Accumulation Area (SAA)[1][3].
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company. The recommended method of disposal is controlled incineration at a licensed chemical destruction plant with flue gas scrubbing[4]. Do not attempt to dispose of this compound down the drain or in regular trash[3][4].
Spill Management
In the event of a spill, evacuate the area and prevent entry. For non-emergency personnel, avoid substance contact and inhalation of dust. Cover drains to prevent the product from entering them. Collect the spilled material dry and place it in a suitable container for disposal. Clean the affected area thoroughly. For personal protection, refer to the safety and handling precautions section[5][6].
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 7-Chloro-5-fluoroindolin-2-one
Hazard Identification and Risk Assessment
As a chlorinated and fluorinated organic compound in powdered form, 7-Chloro-5-fluoroindolin-2-one should be handled with caution. Potential hazards include:
-
Inhalation: Fine powders can become airborne and may cause respiratory irritation.[1]
-
Skin and Eye Contact: May cause skin irritation and serious eye irritation.[2][3]
A thorough risk assessment should be conducted before beginning any work with this compound.[5]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against chemical exposure.[6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][6][8] | Protects against splashes and airborne powder, preventing eye irritation or serious damage.[3][9] |
| Hand Protection | Double-gloving with chemotherapy-rated or chemical-resistant nitrile gloves.[6][8][9] | Provides a robust barrier against skin contact. Powder-free gloves are recommended to avoid contamination.[9] Gloves should be changed regularly.[9] |
| Body Protection | A disposable, fluid-resistant gown with long sleeves over a standard laboratory coat.[6][10] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator (e.g., PAPR) when handling the powder outside of a containment device.[5][6] | Minimizes the risk of inhaling fine chemical dust, which is a primary route of exposure for powdered substances.[1] |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan ensures that all personnel handle chemical compounds safely and consistently.[6]
Experimental Protocol: Weighing and Handling of this compound Powder
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[1][8]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Keep all necessary PPE, spill kits, and waste containers within reach.
-
-
Weighing the Compound:
-
Perform all weighing operations inside a chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[1]
-
Use an enclosed balance to prevent the dispersal of the powder into the laboratory environment.[1]
-
Utilize weigh boats to reduce the likelihood of spills.[1]
-
Keep the primary container of this compound closed as much as possible.[1]
-
Use anti-static equipment if the powder is prone to electrostatic dispersal.[1][2]
-
-
Preparing Solutions:
-
When dissolving the powder, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
If possible, purchase the material in pre-weighed amounts to reduce handling.[1]
-
All solution preparation should be conducted within the fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area, including the balance and any utensils used, with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]
Protocol for Waste Disposal
-
Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, absorbent paper, and contaminated labware.
-
-
Solid Waste Collection:
-
Place all contaminated solid waste into a designated, clearly labeled, and sealable hazardous waste container. The label should include the chemical name and associated hazards.
-
-
Liquid Waste Collection:
-
Dispose of solutions containing this compound into a designated container for halogenated organic waste.
-
Never pour chemical waste down the drain.
-
-
Final Disposal:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials.[12]
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | Alert personnel in the area.[8] For small powder spills, carefully cover with an absorbent material and decontaminate the area. Avoid creating dust. For larger spills, evacuate the area and follow institutional emergency protocols. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][3][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2] |
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. gz-supplies.com [gz-supplies.com]
- 9. pppmag.com [pppmag.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
